molecular formula C19H19NO5 B2989577 Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate CAS No. 1797043-41-4

Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate

Cat. No.: B2989577
CAS No.: 1797043-41-4
M. Wt: 341.363
InChI Key: ODDIAQUWBLYIBQ-UHFFFAOYSA-N
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Description

Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate is a complex chemical compound utilized in various scientific research applications. Its multifunctional nature makes it an invaluable tool for studying diverse phenomena and exploring novel scientific avenues.

Preparation Methods

The synthesis of Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate involves several steps. One common synthetic route includes the reaction of 4-methylphenylacetic acid with acetic anhydride to form an acetylated intermediate. This intermediate is then reacted with 4-aminobenzoic acid methyl ester under specific conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the acetyl group can be replaced by other functional groups using reagents like sodium hydroxide or ammonia. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is utilized in biochemical assays and as a probe to study enzyme activities and protein interactions.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the manufacture of dyes and pigments.

Mechanism of Action

The mechanism of action of Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 4-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate can be compared with similar compounds such as:

    Methyl 4-(((((4-methylphenyl)sulfonyl)amino)acetyl)amino)benzoate: This compound has a sulfonyl group instead of an acetyl group, which can affect its reactivity and applications.

    5,10,15,20-tetrakis {4- [ ( (4-methoxyphenyl)acetyl)oxy]phenyl}porphyrin: This porphyrin derivative has multiple acetyl groups and is used in different contexts, such as catalysis and dye degradation. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

methyl 4-[[2-[2-(4-methylphenyl)acetyl]oxyacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-13-3-5-14(6-4-13)11-18(22)25-12-17(21)20-16-9-7-15(8-10-16)19(23)24-2/h3-10H,11-12H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODDIAQUWBLYIBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CC(=O)OCC(=O)NC2=CC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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